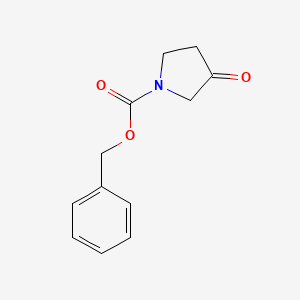

1-N-Cbz-3-pyrrolidinone

Description

Significance of Pyrrolidinone Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrrolidinone heterocycle is a fundamental structural motif found in a vast array of natural products and synthetic compounds. acs.orgnih.gov In medicinal chemistry, it is considered a "privileged pharmacophore," meaning its structure is frequently found in biologically active and pharmacologically significant molecules. acs.orgnih.gov The prevalence of this scaffold is due to its ability to form a stable backbone that can be readily functionalized, allowing for the creation of diverse molecular architectures.

The synthesis of pyrrolidinone-based structures is a well-established area of organic chemistry, with numerous methods developed to construct and modify this core. acs.orgnih.gov Traditional methods often involve multi-step sequences to achieve desired substitutions. nih.gov However, modern synthetic chemistry continues to seek more efficient, one-pot, and environmentally friendly approaches. researchgate.net Recent advancements include metal-free, base-mediated reactions that can construct densely functionalized pyrrolidinones from commercially available starting materials, highlighting the ongoing effort to improve synthetic efficiency. acs.orgnih.gov The ability to easily diversify the pyrrolidinone scaffold makes it a powerful tool for developing libraries of compounds for drug discovery and other applications. nih.gov

Overview of the Research Landscape Surrounding 1-N-Cbz-3-pyrrolidinone

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules and pharmaceuticals. chemimpex.com Its unique structure allows for diverse chemical transformations, making it a valuable building block for medicinal chemists. chemimpex.com

Key research applications include:

Pharmaceutical Development: The compound is a crucial intermediate in synthesizing various pharmaceuticals. It is particularly noted for its role in the development of analgesics and anti-inflammatory drugs. chemimpex.com The pyrrolidinone core provides a stable framework for creating novel therapeutic agents. chemimpex.com

Peptide Synthesis: It is employed in the preparation of peptide-based drugs. chemimpex.com The incorporation of the pyrrolidinone structure can enhance the stability and bioavailability of therapeutic peptides. chemimpex.com

Asymmetric Synthesis: The related chiral derivatives, such as (R)-(-)-1-Cbz-3-pyrrolidinol, are invaluable in asymmetric synthesis for creating compounds with specific stereochemistry, which is often critical for the efficacy and safety of drugs. chemimpex.comchemimpex.com

Reaction Mechanism Studies: In academic and industrial research, this compound is utilized in a variety of chemical reactions to provide insights into reaction mechanisms and the behavior of related compounds. chemimpex.com For instance, it has been used as a starting reagent in the synthesis of vinyl triflates and to prepare chiral alkenyl sulfoximines. sigmaaldrich.com

The research surrounding this compound and its derivatives continues to expand, driven by its utility in creating complex and biologically active molecules for the advancement of pharmaceutical sciences. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHWEUQNJRXMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340057 | |

| Record name | 1-N-Cbz-3-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130312-02-6 | |

| Record name | Benzyl 3-oxopyrrolidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130312-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Cbz-3-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-Cbz-3-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for 1 N Cbz 3 Pyrrolidinone Derivatives

Methodologies for the Construction of the 1-N-Cbz-3-pyrrolidinone Core

The construction of the this compound core can be achieved through various synthetic routes, often starting from readily available precursors. A common approach involves the modification of a pre-existing pyrrolidine (B122466) ring. mdpi.com For instance, the synthesis can commence from pyrrolidine-3-carboxylic acid, which is first protected with a Cbz group and then subjected to further transformations to introduce the ketone functionality. guidechem.com

One documented method involves the oxidation of N-Cbz-3-hydroxypyrrolidine. This transformation can be accomplished using a sulfur trioxide pyridine (B92270) complex in the presence of N,N-diisopropylethylamine (DIPEA) and dimethyl sulfoxide (B87167) (DMSO) in dichloromethane (B109758) (DCM) at low temperatures, affording this compound in high yield. chemicalbook.com

Another strategy starts from ethyl acrylate, proceeding through an addition reaction, substitution, Dieckmann cyclization, and subsequent hydrolytic decarboxylation to yield N-benzyl-3-pyrrolidinone. researchgate.net The benzyl (B1604629) group can then be replaced with a Cbz group if required. The Dieckmann cyclization step in this sequence has been optimized to significantly increase the yield. researchgate.net

Key Synthetic Transformations in Pyrrolidinone Formation

The formation of the pyrrolidinone ring itself relies on several key synthetic transformations. Intramolecular cyclization reactions are a cornerstone of pyrrolidine synthesis. nih.gov These can include methods like hydroamination and sp3 C-H amination, which are powerful for constructing the five-membered ring. nih.gov

The ammonolysis of γ-butyrolactone is a widely used industrial process for producing 2-pyrrolidone, a related structure. chemicalbook.com This reaction is typically carried out in the liquid phase at high temperatures and pressures. chemicalbook.com While this specific example leads to a 2-pyrrolidone, the underlying principles of ring formation through intramolecular amidation are relevant.

Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes provide a powerful and stereoselective route to substituted pyrrolidines. nih.govrsc.org This method allows for the construction of the pyrrolidine ring with a high degree of control over the stereochemistry of the newly formed chiral centers. rsc.org

One-Pot Synthesis Approaches to N-Cbz Protected Amides

While not directly forming the pyrrolidinone ring, one-pot procedures for the synthesis of N-Cbz protected amides are highly relevant as they streamline synthetic sequences that might lead to this compound precursors. A facile one-pot synthesis of amides from N-Cbz-protected amines involves the in-situ generation of isocyanate intermediates. rsc.orgrsc.orgresearchgate.net These intermediates are formed in the presence of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) and subsequently react with Grignard reagents to produce the corresponding amides in high yields. rsc.orgrsc.org This method offers an efficient way to form amide bonds under mild conditions. rsc.orgrsc.org

Another approach describes the rhodium-catalyzed coupling of arylboroxines and carbamates, which directly converts N-Cbz-protected amines into amides. acs.org This process circumvents the traditional two-step deprotection-condensation sequence. acs.org

Asymmetric Synthesis Approaches to Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is of significant interest due to the prevalence of enantiomerically pure pyrrolidine scaffolds in pharmaceuticals. Asymmetric synthesis strategies aim to control the stereochemistry at the chiral centers of the pyrrolidine ring.

Enantioselective Preparation Techniques

Enantioselective synthesis of chiral pyrrolidines can be achieved through various methods. One powerful technique is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This method allows for the creation of multiple stereocenters with high enantioselectivity.

Enzymatic asymmetric reduction of a precursor like 1-benzyl-3-pyrrolidinone (B141626) can yield enantiopure 1-benzyl-3-hydroxypyrrolidine, which is a key intermediate for various drugs. sigmaaldrich.com The Cbz analogue would be expected to behave similarly.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of pyrrolidine-based compounds. unibo.it Chiral organocatalysts can be employed to promote reactions that lead to the formation of enantiomerically enriched pyrrolidine derivatives.

Diastereoselective Synthesis of Pyrrolidinone Stereoisomers

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within the molecule. Copper-promoted intramolecular aminooxygenation of alkenes is a method that can produce disubstituted pyrrolidines with high diastereoselectivity. nih.gov This reaction can be tuned to favor either 2,5-cis or 2,5-trans products. nih.gov

Furthermore, 1,3-dipolar cycloadditions using chiral dipolarophiles or chiral dipoles can achieve high diastereoselectivity. acs.org The use of N-tert-butanesulfinylimines as part of the reactant allows for the synthesis of densely substituted pyrrolidines with excellent control over the diastereomeric outcome. acs.org

| Methodology | Key Features | Stereochemical Control | References |

|---|---|---|---|

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with alkenes. | High enantioselectivity, formation of multiple stereocenters. | rsc.org |

| Enzymatic Asymmetric Reduction | Reduction of a prochiral ketone precursor. | Produces enantiopure alcohols. | sigmaaldrich.com |

| Copper-Promoted Intramolecular Aminooxygenation | Cyclization of alkene-containing sulfonamides. | High diastereoselectivity for 2,5-cis or 2,5-trans isomers. | nih.gov |

| Diastereoselective 1,3-Dipolar Cycloaddition | Use of chiral auxiliaries like N-tert-butanesulfinylimines. | Excellent diastereoselectivity. | acs.org |

Protecting Group Strategies and Their Influence on Synthetic Yields and Selectivity

The choice of protecting group is a critical aspect of multi-step organic synthesis, significantly impacting reaction outcomes. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to removal by specific methods like catalytic hydrogenolysis. total-synthesis.comhighfine.com

The Cbz group is stable to both acidic and basic conditions, making it orthogonal to many other protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile. total-synthesis.comhighfine.com This orthogonality is crucial in complex syntheses where multiple functional groups need to be selectively manipulated.

The electronic and steric properties of the Cbz group can influence the reactivity and selectivity of nearby functional groups. For instance, the presence of the Cbz group on the nitrogen of the pyrrolidine ring can affect the stereochemical course of reactions at adjacent positions.

| Protecting Group | Abbreviation | Cleavage Conditions | Key Advantages | References |

|---|---|---|---|---|

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis, Strong Acids | Stable to a wide range of conditions, orthogonal to Boc. | total-synthesis.comhighfine.com |

| tert-Butoxycarbonyl | Boc | Acidolysis | Easily removed with acid, stable to base and hydrogenolysis. | highfine.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Mild cleavage conditions, widely used in peptide synthesis. | ub.edu |

| Allyloxycarbonyl | Alloc | Pd(0)-catalyzed cleavage | Orthogonal to many other protecting groups. | highfine.com |

Elucidation of Chemical Reactivity and Transformative Processes of 1 N Cbz 3 Pyrrolidinone

Exploration of Nucleophilic and Electrophilic Reactivity at the Pyrrolidinone Ring

The pyrrolidinone ring of 1-N-Cbz-3-pyrrolidinone possesses both nucleophilic and electrophilic centers, allowing for a diverse range of reactions. The Cbz protecting group on the nitrogen atom plays a crucial role by deactivating the nitrogen, preventing its participation in many reactions and directing reactivity to other parts of the molecule. total-synthesis.com

Nucleophilic Reactivity: The primary source of nucleophilicity arises from the α-carbons to the carbonyl group (C-2 and C-4). Under basic conditions, deprotonation at these positions generates an enolate intermediate. This enolate is a potent nucleophile that can react with a variety of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of enolate formation can be influenced by the choice of base and reaction conditions.

Electrophilic Reactivity: The most significant electrophilic site is the carbonyl carbon at the C-3 position. This carbon is susceptible to attack by a wide range of nucleophiles. Additionally, the pyrrolidine (B122466) ring can be rendered electrophilic at the α-carbon to the nitrogen (C-2 or C-5) through oxidation. This process can generate an N-acyliminium ion intermediate, a highly reactive electrophile that can be trapped by nucleophiles. nih.gov For instance, oxidative reactions of N-carbamate protected pyrrolidines can lead to functionalization at the α- and β-positions. nih.gov

The table below summarizes the latent reactivity at various positions of the this compound ring.

| Ring Position | Type of Reactivity | Potential Reactions | Key Intermediates |

| N-1 | Deactivated | Protection prevents direct nucleophilic/basic activity. | N/A |

| C-2 / C-4 | Nucleophilic (via enolate) | Alkylation, Aldol (B89426) condensation, Michael addition | Enolate |

| C-3 (Carbonyl Carbon) | Electrophilic | Reduction, Reductive amination, Grignard/Organolithium addition, Wittig reaction | Ketone |

| C-2 / C-5 | Electrophilic (via oxidation) | Nucleophilic substitution, C-H functionalization | N-Acyliminium ion |

Carbonyl Group Transformations and Functionalization Strategies

The ketone at the C-3 position is the most versatile functional group in this compound, serving as a key handle for a multitude of synthetic transformations.

Key transformations include:

Reduction to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-N-Cbz-3-pyrrolidinol. This can be achieved using various reducing agents. Notably, chemoenzymatic methods employing keto reductases (KREDs) can accomplish this reduction with very high stereoselectivity, providing access to specific chiral isomers of the resulting alcohol. nih.gov

Conversion to Amines: The ketone can be transformed into an amine via reductive amination or, more directly, through biocatalytic transamination. Amine-transaminases (ATAs) can convert the ketone into a primary amine group, producing chiral N-Cbz-3-aminopyrrolidine with high enantiomeric excess. nih.gov

Carbon-Carbon Bond Formation: The carbonyl group facilitates the formation of new C-C bonds. The α-protons can be removed to form an enolate, which can then participate in aldol reactions with aldehydes and ketones to create more complex structures.

The following table details common transformations of the carbonyl group in N-protected 3-pyrrolidinones.

| Reaction Type | Reagents/Catalyst | Product Type | Significance |

| Keto Reduction | Keto Reductase (KRED) | Chiral 3-Hydroxypyrrolidine | Provides access to enantiomerically pure alcohols. nih.gov |

| Transamination | Amine-Transaminase (ATA), PLP, Amine Donor | Chiral 3-Aminopyrrolidine | Creates chiral amines directly from the ketone. nih.gov |

| Aldol Reaction | Base (e.g., LDA), Aldehyde | β-Hydroxy Ketone | Forms C-C bonds and introduces two new stereocenters. |

Stereochemical Outcomes of Reactions Involving the Pyrrolidinone Moiety

Control of stereochemistry is paramount in the synthesis of pyrrolidine derivatives, as they are core components of many biologically active molecules and chiral catalysts. nih.govmdpi.com Reactions involving this compound can be designed to proceed with a high degree of stereocontrol.

The non-planar, puckered "envelope" conformation of the five-membered pyrrolidine ring influences the facial selectivity of reactions. Reagents can approach the ring from either the convex or concave face, leading to different diastereomeric products. The conformational preference of the ring can be influenced by substituents, which can introduce steric hindrance or favorable stereoelectronic interactions. beilstein-journals.org

A powerful strategy for achieving high enantioselectivity is the use of biocatalysis. As mentioned, the reduction of the C-3 ketone is a prime example. Different enzymes can exhibit opposite enantiopreferences, allowing for the selective synthesis of either the (R)- or (S)-alcohol.

The table below illustrates the stereochemical control achievable in biocatalytic transformations of N-protected 3-pyrrolidinones, which is directly applicable to the Cbz-protected substrate.

| Transformation | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| Keto Reduction | KRED-P1-H09 | (S)-N-Boc-3-hydroxypyrrolidine | >99% | nih.gov |

| Keto Reduction | KRED-P2-C02 | (R)-N-Boc-3-hydroxypyrrolidine | >99% | nih.gov |

| Transamination | ATA-255 | (S)-N-Boc-3-aminopyrrolidine | >99% | nih.gov |

| Transamination | ATA-256 | (R)-N-Boc-3-aminopyrrolidine | >99% | nih.gov |

Data is for the analogous N-Boc substrate, demonstrating the principle of high stereocontrol in enzymatic reactions on this ring system.

Investigations into Ring Expansion and Contraction Reactions of Pyrrolidine Systems

Altering the size of the pyrrolidine ring through expansion or contraction reactions opens pathways to other important classes of nitrogen heterocycles. While these reactions may not always be performed directly on this compound itself, the principles apply to derivatives accessible from it.

Ring Expansion: These reactions transform the five-membered pyrrolidine ring into a six-membered (piperidine) or seven-membered (azepane) ring.

Ullmann-Type Annulation/Rearrangement: Suitably substituted pyrrolidines can undergo copper-catalyzed intramolecular reactions to form larger, fused ring systems like 1H-benzazepines. researchgate.net

Rearrangement Reactions: Classical organic reactions such as the Tiffeneau-Demjanov or Wolff rearrangements can be used to achieve one-carbon ring expansions of cyclic ketones. libretexts.org For example, conversion of the C-3 ketone to an α-diazoketone could set the stage for a Wolff rearrangement to form a β-lactam with an expanded ring system.

Ring Contraction: These processes convert a larger ring into a pyrrolidine. Though less relevant for starting with a pyrrolidine, understanding these reactions provides a complete picture of pyrrolidine synthesis.

Photochemical Ring Contraction: Pyridines can undergo photo-promoted ring contraction with silylborane to afford pyrrolidine derivatives. nih.govresearchgate.net

Oxidative Ring Contraction: Certain N-substituted piperidine (B6355638) derivatives can be selectively transformed into pyrrolidin-2-ones through oxidative cascade reactions involving ring contraction and deformylation. rsc.org

Favorskii Rearrangement: An α-halo-derivative of a cyclohexanone (B45756) could, in principle, undergo a Favorskii rearrangement to yield a cyclopentane (B165970) carboxylic acid, a precursor to pyrrolidine systems. libretexts.org

The following table summarizes key reaction types for modifying cyclic amine ring sizes.

| Reaction Type | Starting System | Product System | Key Features |

| Ullmann Rearrangement | Substituted Pyrrolidine | Benzazepine | Copper-catalyzed intramolecular C-C bond formation. researchgate.net |

| Wolff Rearrangement | Cyclic α-Diazoketone | Expanded Ring (Carboxylic Acid Derivative) | Involves a ketene (B1206846) intermediate. libretexts.org |

| Photochemical Contraction | Pyridine (B92270) | Pyrrolidine | Photo-promoted reaction with silylborane. researchgate.net |

| Oxidative Contraction | Piperidine | Pyrrolidin-2-one | Cascade reaction tuned by the choice of oxidant. rsc.org |

Applications of 1 N Cbz 3 Pyrrolidinone in Medicinal Chemistry and Drug Discovery

1-N-Cbz-3-pyrrolidinone as a Versatile Scaffold for Bioactive Molecule Synthesisfrontiersin.orgdntb.gov.uanih.govresearchgate.netnih.govresearchgate.net

The pyrrolidinone core is a prevalent feature in numerous natural and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netresearchgate.net The sp3-hybridized carbon atoms in the pyrrolidine (B122466) ring provide a three-dimensional structure that can effectively explore the pharmacophore space, a crucial aspect in designing drugs that can bind to specific biological targets with high affinity and selectivity. dntb.gov.uanih.gov

Design and Synthesis of Pyrrolidinone-Based Drug Candidatesnih.govresearchgate.net

The design of new drug candidates often begins with a known bioactive scaffold, and this compound serves as an excellent starting point. Medicinal chemists can introduce various functional groups at the C3 position of the pyrrolidinone ring to generate a library of derivatives. For instance, the ketone at the C3 position can be transformed into other functional groups, such as amines, alcohols, or alkyl chains, through various chemical reactions. These modifications are guided by computational modeling and an understanding of the target receptor's binding site to optimize the compound's pharmacological profile.

A common synthetic strategy involves the functionalization of the preformed pyrrolidine ring of this compound. nih.govnih.gov For example, the ketone can undergo reductive amination to introduce a variety of amine-containing side chains. Subsequent removal of the Cbz protecting group allows for further modifications at the nitrogen atom, leading to a vast array of structurally diverse molecules.

Scaffold Diversity and Structural Modifications for Enhanced Biological Activitynih.govresearchgate.netnih.govresearchgate.net

The ability to easily modify the this compound scaffold is a key factor in its utility for drug discovery. By introducing different substituents at various positions on the pyrrolidine ring, chemists can fine-tune the molecule's properties to enhance its biological activity and improve its pharmacokinetic profile. nih.gov For example, the introduction of lipophilic groups can enhance a compound's ability to cross cell membranes, while the addition of polar groups can improve its water solubility.

The combination of the pyrrolidinone core with other pharmacophores has led to the development of more potent and selective drug candidates. nih.gov This approach, known as hybrid molecule design, aims to incorporate the beneficial properties of different molecular fragments into a single compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivativesfrontiersin.orgresearchgate.netnih.govresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For this compound derivatives, SAR studies involve systematically modifying the structure and evaluating the impact of these changes on the compound's potency and selectivity for a particular biological target. nih.gov

Positional and Substituent Effects on Pharmacological Profilesnih.govresearchgate.net

The position and nature of substituents on the pyrrolidinone ring have a profound effect on the pharmacological profile of the resulting derivatives. nih.gov For example, in a series of anticonvulsant pyrrolidine-2,5-dione derivatives, the substituent at the 3-position of the ring was found to significantly influence the activity. nih.gov Similarly, for a class of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position resulted in better in vitro potency. nih.gov

The following table summarizes the impact of different substituents on the anticonvulsant activity of some pyrrolidine-2,5-dione derivatives:

| Substituent at C3 | Phenylpiperazine Moiety | Anticonvulsant Activity |

| 3-benzhydryl | 3-trifluoromethyl | Favorable protection in scPTZ test |

| 3-isopropyl | 3,4-dichlorophenyl | Active in both MES and scPTZ tests |

| 3-methyl | 3-trifluoromethyl | More active in MES test |

| sec-butyl | 3-trifluoromethylphenyl | Positively affects anticonvulsant activity |

Data sourced from a study on pyrrolidine-2,5-dione derivatives. nih.gov

These examples clearly demonstrate that even minor changes to the substituents on the pyrrolidinone scaffold can lead to significant differences in pharmacological activity.

Stereochemical Influence on Ligand-Target Interactionsfrontiersin.orgnih.gov

The pyrrolidine ring contains stereogenic centers, meaning that it can exist as different stereoisomers (enantiomers and diastereomers). nih.gov The spatial orientation of substituents on the ring is critical for its interaction with biological targets, which are themselves chiral. nih.govnih.gov Different stereoisomers of a drug can have vastly different biological activities, with one isomer being highly active while the other is inactive or even has undesirable side effects. nih.gov

For instance, in the synthesis of pyrrolidine-3-carboxylic acid derivatives as PPAR agonists, the cis-3R,4S-configured compounds showed agonistic activity at both PPARα and PPARγ receptors, highlighting the importance of stereochemistry in determining the biological profile. nih.gov Therefore, controlling the stereochemistry during the synthesis of pyrrolidinone-based drug candidates is of utmost importance.

Therapeutic Applications of Pyrrolidinone-Containing Compoundsfrontiersin.orgdntb.gov.uanih.govresearchgate.netnih.gov

The versatility of the pyrrolidinone scaffold has led to the development of compounds with a wide range of therapeutic applications. researchgate.netnih.gov Pyrrolidine and its derivatives are found in numerous FDA-approved drugs for various conditions. frontiersin.org

Some of the key therapeutic areas where pyrrolidinone-containing compounds have shown promise include:

Anticancer Agents: Many pyrrolidinone derivatives have demonstrated significant anticancer activity. researchgate.netnih.gov They can be designed to target specific enzymes or receptors that are overexpressed in cancer cells.

Anticonvulsants: As mentioned earlier, derivatives of pyrrolidine-2,5-dione have shown potent anticonvulsant activity. nih.govresearchgate.net

Antimicrobial Agents: The pyrrolidinone nucleus is a feature of various antibacterial and antifungal compounds. researchgate.net

Anti-inflammatory Drugs: Certain pyrrolidinone derivatives exhibit anti-inflammatory properties. researchgate.netnih.gov

Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in drugs used to treat CNS disorders. nih.gov

The following table lists some examples of pyrrolidinone-containing compounds and their therapeutic applications:

| Compound Class | Therapeutic Application |

| Pyrrolidine-2,5-diones | Anticonvulsant |

| Pyrrolidine Sulfonamides | Enzyme Inhibition |

| Spirooxindole Pyrrolidines | Anticancer |

| Polyhydroxylated Pyrrolidines | Antidiabetic, Anticancer |

This broad range of applications underscores the significance of the pyrrolidinone scaffold in modern drug discovery and development. researchgate.netresearchgate.net

Development of Analgesic and Anti-inflammatory Agents

The pyrrolidine scaffold is a recognized pharmacophore in the design of analgesic and anti-inflammatory drugs. Research has shown that derivatives of this heterocyclic system can exhibit significant pain-relieving and anti-inflammatory properties. For instance, studies on pyrrolidine derivatives have demonstrated their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel pyrrolidine derivatives and their subsequent evaluation have identified compounds with potent analgesic and anti-inflammatory effects, suggesting their promise as new lead compounds for the development of safer and more effective NSAIDs.

While direct synthesis pathways from this compound are not always explicitly detailed in initial screenings, its structure is primed for the modifications necessary to produce such therapeutic agents. The ketone functional group at the 3-position can be readily converted to other functionalities, such as amines or hydroxyl groups, which are often crucial for biological activity. The Cbz-protected nitrogen ensures that the pyrrolidine ring remains stable during these transformations, allowing for the systematic construction of complex molecules with desired analgesic and anti-inflammatory profiles.

Contributions to Peptide-Based Drug Development

Peptide-based drugs represent a significant and growing class of therapeutics, valued for their high potency and specificity. chemdad.com The synthesis of complex peptides and peptidomimetics often requires chiral building blocks to create specific three-dimensional structures that can interact effectively with biological targets. chemimpex.comnih.gov Derivatives of this compound, such as (R)-(-)-1-Cbz-3-aminopyrrolidine, are valuable intermediates in this context. nih.gov

The Cbz protecting group is a standard feature in peptide synthesis, preventing the pyrrolidine nitrogen from participating in unwanted side reactions during peptide chain elongation. chemimpex.com The pyrrolidine ring itself can be incorporated into peptide backbones to introduce conformational constraints, which can enhance metabolic stability and receptor-binding affinity. The conversion of the 3-keto group of this compound to an amino group provides a key handle for peptide coupling reactions, enabling the integration of this versatile scaffold into novel peptide-based drug candidates. nih.gov

Synthesis of Inhibitors Targeting Specific Biological Pathways (e.g., DDP-4 inhibitors, Matrix Metalloproteinase inhibitors)

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors:

DPP-4 inhibitors are a class of oral anti-diabetic drugs that work by increasing the levels of incretin (B1656795) hormones, leading to improved glycemic control. guidechem.comguidechem.com Many DPP-4 inhibitors feature a pyrrolidine ring as a key structural element that mimics the natural substrate of the enzyme. nih.govchemicalbook.com The design and synthesis of novel DPP-4 inhibitors often involve the use of pyrrolidine-based building blocks. nih.govguidechem.com

While many synthetic routes to DPP-4 inhibitors have been explored, the versatility of this compound makes it an attractive starting point. The ketone can be transformed into an amine, which is a common feature of DPP-4 inhibitors, and the Cbz group provides the necessary protection during the synthetic sequence. The pyrrolidine scaffold can be further functionalized to optimize binding to the active site of the DPP-4 enzyme, leading to the development of potent and selective inhibitors. guidechem.com

Matrix Metalloproteinase (MMP) Inhibitors:

MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their overactivity is implicated in various diseases, including cancer and arthritis. tbzmed.ac.ir The development of MMP inhibitors is a key area of research in medicinal chemistry. Pyrrolidine derivatives have been designed and synthesized as potent and selective MMP inhibitors. tbzmed.ac.ir For example, a series of novel pyrrolidine derivatives have been shown to exhibit highly selective inhibition against MMP-2.

The synthesis of these inhibitors can potentially start from this compound. The core pyrrolidine structure can be elaborated with functional groups that chelate the zinc ion in the active site of the MMP enzyme, a common mechanism of action for these inhibitors. The Cbz protecting group would facilitate the selective introduction of these zinc-binding groups and other substituents required for potent and selective inhibition.

Role in Novel Antimalarial and Antitumor Agents

Antimalarial Agents:

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria, has created an urgent need for new antimalarial drugs with novel mechanisms of action. sigmaaldrich.com Research into new antimalarial agents has identified pyrrolidine derivatives as a promising class of compounds. sigmaaldrich.comnih.gov For instance, certain piperazine (B1678402) and pyrrolidine derivatives have been synthesized and shown to inhibit the growth of chloroquine-resistant strains of P. falciparum. sigmaaldrich.com The antimalarial drug Pyronaridine, for example, incorporates a pyrrolidine moiety in its structure. nih.gov The synthesis of such complex molecules often relies on versatile building blocks, and the structural features of this compound make it a suitable candidate for the elaboration of novel antimalarial scaffolds.

Antitumor Agents:

The pyrrolidine ring is a common structural motif in a variety of anticancer agents. epa.govsigmaaldrich.comspectrochem.in Its ability to introduce conformational rigidity and provide specific interactions with biological targets makes it a valuable component in the design of new antitumor drugs. For example, pyrrolidine derivatives have been investigated as inhibitors of various cancer-related targets, and some have shown potent cytotoxic activity against cancer cell lines. epa.govsigmaaldrich.com

The synthesis of these antitumor agents can be facilitated by the use of this compound as a starting material. The ketone functionality allows for the introduction of diverse substituents, while the Cbz-protected nitrogen enables controlled synthetic transformations. This allows for the systematic exploration of structure-activity relationships and the optimization of antitumor potency.

Application in Neurological Disorder Therapeutics

The development of new treatments for neurological disorders is a major challenge in medicinal chemistry. Chiral building blocks are often essential for the synthesis of drugs that can selectively target receptors and enzymes in the central nervous system. (R)-(-)-1-Cbz-3-aminopyrrolidine, a derivative of this compound, is a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. nih.gov

The pyrrolidine scaffold can modulate the physicochemical properties of a molecule, such as its lipophilicity and ability to cross the blood-brain barrier, which are critical for CNS-acting drugs. The versatility of this compound allows for the creation of a diverse range of structures that can be screened for activity against various neurological targets.

Utility in Agrochemicals and Fine Chemicals

Beyond its applications in pharmaceuticals, the pyrrolidine scaffold is also found in agrochemicals and is a valuable component in the synthesis of fine chemicals. While specific examples detailing the use of this compound in the large-scale production of agrochemicals are not extensively documented in readily available literature, its derivatives, such as optically active 3-aminopyrrolidine, are recognized as intermediates for agricultural chemicals.

In the realm of fine chemicals, this compound serves as a versatile building block for organic synthesis. The presence of multiple functional groups—a ketone, a protected amine, and a heterocyclic ring—allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists in both academic and industrial research.

Catalytic Applications and Role in Asymmetric Synthesis

1-N-Cbz-3-pyrrolidinone and its Derivatives as Chiral Auxiliaries

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to guide the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While specific documented use of this compound as a chiral auxiliary is not extensively reported in readily available literature, the broader class of chiral pyrrolidine (B122466) derivatives sees widespread application in this role. wikipedia.orgacs.org

The underlying principle of a chiral auxiliary is to impart facial diastereoselectivity to a reaction, such as an alkylation or an aldol (B89426) reaction. wikipedia.org For instance, chiral pyrrolidin-2-one derivatives have been employed to control the stereochemistry of condensations and other transformations. documentsdelivered.com The inherent chirality of the auxiliary physically blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered face. This directed attack results in the preferential formation of one diastereomer over the other.

The effectiveness of a pyrrolidine-based auxiliary is often dependent on the substituents on the ring and the nitrogen atom. These groups can influence the conformation of the transition state and enhance steric hindrance. In the context of this compound, the Cbz (carboxybenzyl) group on the nitrogen atom is a common protecting group that can influence the electronic and steric environment of the molecule. acs.org Synthetic strategies often involve the use of chiral pool starting materials like proline or pyroglutamic acid to construct these auxiliaries. acs.org For example, the synthesis of trans-2,5-disubstituted pyrrolidines, which are effective chiral auxiliaries, can start from materials like D- or L-alanine. acs.org

Pyrrolidinone-Based Organocatalysts in Enantioselective Reactions

In the last two decades, organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. nih.gov Pyrrolidine-based structures, particularly those derived from the amino acid proline, are among the most successful and widely used organocatalysts. nih.gov These small organic molecules can catalyze a vast array of chemical transformations in a highly enantioselective manner, often with high efficiency and under mild reaction conditions. nih.govnih.gov

The catalytic prowess of pyrrolidine derivatives stems from their ability to form transient, reactive intermediates with carbonyl compounds. nih.gov The pyrrolidine scaffold provides a rigid framework that allows for effective stereochemical communication between the catalyst and the substrates. nih.gov Modifications to the pyrrolidine ring, such as the introduction of bulky substituents or additional functional groups, can fine-tune the catalyst's activity and selectivity for specific reactions. nih.gov

Mechanism of Action and Stereocontrol in Organocatalysis

The primary mechanism by which pyrrolidine-based organocatalysts activate carbonyl compounds is through the formation of nucleophilic enamines or electrophilic iminium ions. nih.gov

In a typical catalytic cycle involving an aldehyde or ketone, the secondary amine of the pyrrolidine catalyst reacts with the carbonyl group to form a chiral enamine. nih.gov This enamine is significantly more nucleophilic than the corresponding enol or enolate, allowing it to react with a wide range of electrophiles. The stereochemistry of the catalyst dictates the facial selectivity of the enamine's attack on the electrophile. The bulky groups on the catalyst effectively shield one face of the enamine, directing the electrophile to the opposite face and thereby controlling the formation of the new stereocenter. nih.gov

For example, in proline-catalyzed reactions, the carboxylic acid group plays a crucial role in the transition state. It can act as a Brønsted acid to activate the electrophile through hydrogen bonding, creating a highly organized, chair-like transition state. nih.gov This dual activation, where the amine forms the enamine and the acid activates the electrophile, is a hallmark of many bifunctional organocatalysts.

Stereocontrol is achieved through a combination of steric and electronic effects in the transition state. The specific conformation of the enamine and the orientation of the incoming electrophile are tightly controlled by the catalyst's structure. For instance, in reactions catalyzed by diarylprolinol silyl (B83357) ethers, the bulky diarylmethyl group effectively blocks one face of the reactive intermediate, leading to high enantioselectivity. nih.gov

Applications in Michael Addition and Mannich-Type Reactions

Pyrrolidinone-based organocatalysts have proven to be exceptionally effective in promoting enantioselective Michael additions and Mannich-type reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.com Pyrrolidine-based catalysts are highly efficient in catalyzing the addition of aldehydes and ketones to nitroolefins, enones, and other Michael acceptors. nih.gov In these reactions, the catalyst forms a chiral enamine with the donor ketone or aldehyde, which then attacks the Michael acceptor with high facial selectivity. The resulting product is obtained with high enantiomeric excess (ee). nih.govnih.gov

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound that can form an enol. The organocatalytic version typically involves the reaction of an aldehyde or ketone with a pre-formed imine. eurekaselect.com Pyrrolidine-based catalysts, such as 3-pyrrolidinecarboxylic acid, have been shown to be highly effective in catalyzing direct, asymmetric anti-Mannich-type reactions. nii.ac.jpresearchgate.net The catalyst activates the ketone by forming an enamine, which then adds to the imine. The stereochemical outcome is controlled by the catalyst, which directs the approach of the enamine to the imine, leading to the formation of the desired diastereomer and enantiomer. nii.ac.jp

Below are tables summarizing the performance of various pyrrolidinone-based organocatalysts in these key reactions.

Table 1: Enantioselective Michael Addition of Ketones to Nitroolefins Catalyzed by Pyrrolidine Derivatives This table presents a selection of data for the Michael addition reaction between various ketones and nitroolefins using different pyrrolidine-based organocatalysts.

| Catalyst | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (anti:syn) | ee (%) |

|---|---|---|---|---|---|---|---|

| PS-supported pyrrolidine | Cyclohexanone (B45756) | trans-β-Nitrostyrene | 10 | Water | 95 | 96:4 | 95 |

| (S)-Pyrrolidine-thiourea | Cyclohexanone | trans-β-Nitrostyrene | 20 | Toluene | 99 | 95:5 | 99 |

| Pyrrolidine-HOBt derivative | Cyclohexanone | trans-β-Nitrostyrene | 10 | Water | 98 | >95:5 | 97 |

Data sourced from multiple studies to illustrate the effectiveness of different catalytic systems.

Table 2: Enantioselective Mannich-Type Reactions Catalyzed by Pyrrolidinecarboxylic Acid Derivatives This table showcases the results of Mannich-type reactions between ketones and N-PMP-protected imines, catalyzed by pyrrolidinecarboxylic acid derivatives.

| Catalyst | Ketone | Imine | Catalyst Loading (mol%) | Additive | Yield (%) | dr (anti:syn) | ee (%) |

|---|---|---|---|---|---|---|---|

| (S)-3-Pyrrolidinecarboxylic Acid | Cyclohexanone | N-PMP-imine of p-NO₂-benzaldehyde | 20 | K₂CO₃ | 91 | 18:1 | 90 |

| (S)-3-Pyrrolidinecarboxylic Acid | Cyclohexanone | N-PMP-imine of p-Cl-benzaldehyde | 20 | K₂CO₃ | 92 | >20:1 | 88 |

| (S)-3-Pyrrolidinecarboxylic Acid | Acetone | N-PMP-imine of p-NO₂-benzaldehyde | 20 | K₂CO₃ | 85 | - | 86 |

PMP = p-methoxyphenyl. Data reflects the high diastereoselectivity and enantioselectivity achieved with these catalysts. nii.ac.jp

Advanced Materials Science and Delivery System Innovations

Integration of 1-N-Cbz-3-pyrrolidinone into Polymeric Architectures

The functional group versatility of this compound makes it a compelling building block for the synthesis of advanced polymers. The pyrrolidone core is a structural motif found in biocompatible polymers, while the carbobenzyloxy (Cbz) protecting group and the ketone functional group offer specific reactive sites for polymerization and further modification.

The integration of this compound into polymeric structures can be conceptualized through several synthetic strategies. The ketone moiety at the 3-position can be a site for reactions such as aldol (B89426) condensations or can be converted to other functional groups, like a hydroxyl or an amine, to facilitate different polymerization mechanisms. For instance, reduction of the ketone to a hydroxyl group, yielding 1-Cbz-3-pyrrolidinol, would allow for its use as a monomer in the creation of polyesters or polyurethanes. The Cbz group, while primarily for protection, can be removed under specific conditions to yield a secondary amine, which can then be a point of polymerization or for grafting side chains onto an existing polymer backbone.

Research in polymer science has extensively utilized building blocks with similar functionalities. For example, the development of polymeric nanoparticles often involves the polymerization of monomers to form a polymeric matrix that can encapsulate active compounds. nih.gov The versatility of polymers is a key attribute, allowing for a wide range of chemical functionalities to be incorporated into their structure, which in turn dictates the properties of the resulting nanoparticles. researchgate.net The pyrrolidone structure, in particular, is known for its biocompatibility and is a key component in various established polymeric systems used in biomedical applications.

The table below outlines the theoretical integration of this compound derivatives into different polymer types, highlighting the reactive functional groups and the potential resulting polymer architectures.

| Monomer Derivative | Reactive Functional Group(s) | Potential Polymer Type | Resulting Polymeric Architecture |

| This compound | Ketone C=O | Polyketones, Polyimines (after modification) | Linear or cross-linked polymers with ketone functionalities along the backbone. |

| (R)-(-)-1-Cbz-3-pyrrolidinol | Hydroxyl (-OH) | Polyesters, Polyethers, Polyurethanes | Biodegradable or biocompatible polymers with tunable properties. chemimpex.com |

| 1-N-Cbz-3-aminopyrrolidine | Amine (-NH2) | Polyamides, Polyureas | Polymers with hydrogen-bonding capabilities, suitable for creating structured materials. |

| Deprotected 3-pyrrolidinone | Secondary Amine (-NH-), Ketone (C=O) | Polyamides, Polyimines | Functional polymers with reactive sites for further modification or drug conjugation. |

These polymeric architectures, derived from this compound, could exhibit a range of properties beneficial for materials science, including tailored biodegradability, specific thermal properties, and the capacity for post-polymerization modification.

Contributions to Novel Drug Delivery System Formulations

The structural attributes of this compound make it a promising candidate for the design of advanced drug delivery systems, such as polymeric nanoparticles and hydrogels. These systems are designed to improve the therapeutic efficacy of drugs by controlling their release and targeting their delivery to specific sites within the body. nih.govmdpi.com

Polymeric Nanoparticles:

Polymeric nanoparticles are solid, colloidal particles ranging in size from 1 to 1000 nm. unpad.ac.id They can be designed to encapsulate therapeutic agents, protecting them from degradation and controlling their release. nih.gov The choice of polymer is critical in defining the nanoparticle's characteristics, including drug loading capacity, release profile, and biocompatibility. researchgate.net

Hydrogels:

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. nih.gov They are widely explored for drug delivery due to their tissue-like properties and their ability to provide sustained release. nih.gov

The incorporation of this compound into hydrogel formulations could offer several advantages. A polymer derived from a hydroxyl-containing derivative like 1-Cbz-3-pyrrolidinol could be cross-linked to form a hydrogel. The pyrrolidone moiety would enhance the hydrophilicity and biocompatibility of the hydrogel network. The degradation rate of the hydrogel could be controlled by introducing hydrolytically or enzymatically labile bonds into the polymer backbone, allowing for a predictable release of the encapsulated drug. nih.gov

The table below summarizes the potential contributions of this compound to the properties of novel drug delivery systems.

| Drug Delivery System | Potential Contribution of this compound | Anticipated Benefit |

| Polymeric Nanoparticles | Forms a biocompatible and functionalizable polymer matrix. | Enhanced drug stability, potential for targeted delivery, and controlled release. nih.govresearchgate.net |

| Hydrogels | Acts as a monomer or cross-linker to create a hydrophilic and biocompatible network. | Sustained drug release, tunable mechanical properties, and good tissue compatibility. nih.govnih.gov |

| Drug-Polymer Conjugates | The pyrrolidone backbone can be functionalized for covalent drug attachment. | Improved drug solubility and pharmacokinetic profile. |

In essence, while direct, extensive research on polymers synthesized exclusively from this compound is still emerging, its chemical structure provides a strong rationale for its application in advanced drug delivery. Its potential to be transformed into various functional monomers makes it a versatile tool for creating a new class of polymeric materials tailored for therapeutic applications.

Future Perspectives and Emerging Research Avenues

Untapped Reactivity Profiles and Novel Transformations

While 1-N-Cbz-3-pyrrolidinone is a well-established building block, its full reactive potential is yet to be realized. Future research will likely focus on exploring novel transformations that go beyond its current applications. This includes the development of innovative catalytic systems for asymmetric reactions, allowing for the stereoselective synthesis of complex molecules. The enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone (B141626) to yield enantiopure 1-benzyl-3-hydroxypyrrolidine is a prime example of the potential that lies in biocatalysis for creating chiral intermediates for various drugs. sigmaaldrich.com

Computational Chemistry Approaches to this compound Research

The integration of computational chemistry is set to revolutionize the study of this compound and its derivatives. Molecular modeling and density functional theory (DFT) calculations can provide deep insights into the compound's electronic structure, reactivity, and conformational preferences. This knowledge is invaluable for predicting reaction outcomes, designing novel catalysts, and understanding the mechanisms of action of biologically active derivatives.

Computational studies can also be employed to predict the pharmacokinetic and drug-likeness properties of new molecules, guiding the synthesis of compounds with improved bioavailability and metabolic stability. nih.gov For example, in the development of novel N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone as dual COX/LOX inhibitors, computational methods were used to evaluate their binding modes with plasma proteins and to estimate their pharmacokinetic properties. nih.gov This in silico screening allows for the prioritization of candidates for synthesis, thereby accelerating the drug discovery process.

Advancements in High-Throughput Synthesis and Screening of Derivatives

The demand for new therapeutic agents necessitates the rapid synthesis and evaluation of large libraries of compounds. High-throughput synthesis (HTS) platforms, combined with automated screening technologies, are becoming increasingly crucial in the exploration of the chemical space around the this compound scaffold. Microwave-assisted organic synthesis (MAOS), for instance, has already shown significant impact by increasing synthetic efficiency and supporting green chemistry principles in the synthesis of pyrrolidines. nih.gov

The development of robust and versatile synthetic routes that are amenable to parallel synthesis will be a key focus. This will enable the generation of diverse libraries of pyrrolidinone derivatives with various substituents at different positions of the ring. These libraries can then be rapidly screened against a wide range of biological targets to identify new lead compounds.

Exploration of New Biological Targets for Pyrrolidinone Scaffolds

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.org Future research will undoubtedly focus on identifying and validating new biological targets for this versatile scaffold.

Recent studies have already pointed towards promising new directions. For example, pyrrolidine-2,3-diones have been identified as potential inhibitors of P. aeruginosa PBP3, a key enzyme for the survival of this bacterium, opening up avenues for the development of novel non-β-lactam antibiotics. mdpi.com The discovery of such inhibitors that are not susceptible to β-lactamases is of critical importance in the fight against multidrug-resistant bacteria. mdpi.com

Furthermore, the investigation of 1,2,4-oxadiazole (B8745197) pyrrolidine (B122466) derivatives as inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication, has shown promising results. frontiersin.org The continued exploration of the structure-activity relationships (SAR) of pyrrolidinone derivatives will be crucial in designing compounds with high potency and selectivity for these and other novel targets. nih.gov The inherent three-dimensionality of the pyrrolidine ring allows for fine-tuning of steric and electronic properties to optimize interactions with specific biological targets. researchgate.net

Q & A

What are the standard synthetic routes for 1-N-Cbz-3-pyrrolidinone, and how do reaction conditions influence yield and purity?

Basic:

this compound is typically synthesized via acylation of 3-pyrrolidinone using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N). A common procedure involves dissolving 3-pyrrolidinone in dichloromethane (DCM) or THF, followed by dropwise addition of Cbz-Cl at 0–5°C. The reaction is stirred at room temperature for 12–24 hours, yielding the product after aqueous workup .

Advanced:

Optimization studies reveal that solvent choice and temperature significantly affect regioselectivity and byproduct formation. For instance, ionic liquids (e.g., [BMIM][BF₄]) can enhance reaction rates and reduce side reactions compared to traditional solvents like DCM . GC-MS analysis of crude mixtures often detects trace impurities such as N-overacylated derivatives, necessitating purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

How can researchers characterize this compound and resolve spectral data contradictions?

Basic:

Routine characterization includes:

- IR spectroscopy : Confirmation of carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for both the pyrrolidinone and Cbz groups .

- ¹H NMR : Key signals include the benzyl CH₂ (δ ~5.1 ppm) and pyrrolidinone protons (δ ~2.5–3.5 ppm) .

Advanced:

Discrepancies in molecular ion intensity (e.g., low-abundance [M+H]⁺ in GC-MS) can arise from thermal instability during analysis. Complementary techniques like HRMS-ESI or X-ray crystallography (if crystalline derivatives are synthesized) provide unambiguous confirmation . For example, crystallographic data for related spiro-piperidine compounds demonstrate the utility of X-ray in resolving stereochemical ambiguities .

What are the stability profiles of this compound under varying storage conditions?

Basic:

The compound is stable at room temperature when stored in airtight containers under inert gas (N₂/Ar). Degradation products (e.g., free pyrrolidinone) form upon prolonged exposure to moisture or acidic conditions .

Advanced:

Accelerated stability studies (40°C/75% RH) show a 10% degradation over 30 days, with LC-MS identifying hydrolyzed byproducts (e.g., benzyl alcohol and 3-pyrrolidinone). Storage with molecular sieves (3Å) extends shelf life by reducing residual moisture .

How is this compound utilized in the synthesis of complex heterocycles?

Basic:

It serves as a precursor for N-protected pyrrolidine intermediates in pharmaceuticals. For example, coupling with aryl halides via Buchwald-Hartwig amination yields bioactive spiroquinolines .

Advanced:

In transition-metal catalysis, the Cbz group facilitates enantioselective transformations. A case study demonstrates its use in synthesizing [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl phosphonates via Pd-catalyzed cross-coupling, achieving >90% enantiomeric excess (ee) with chiral ligands .

How can researchers address contradictions in reported spectral data for derivatives of this compound?

Basic:

Cross-validate data using multiple techniques (e.g., IR, NMR, and HRMS). For instance, conflicting ¹³C NMR assignments for the Cbz carbonyl can be resolved by comparing chemical shifts with structurally analogous compounds like N-Benzoyl-4-piperidone .

Advanced:

Computational methods (DFT calculations) predict NMR chemical shifts and vibrational frequencies, aiding in reconciling experimental discrepancies. A study on 1-acyl-spiropiperidines used B3LYP/6-31G(d) to assign ambiguous signals .

What safety protocols are critical when handling this compound in laboratory settings?

Basic:

Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact, as the compound may cause respiratory irritation .

Advanced:

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing toxic gases (CO, NOₓ). Emergency procedures include neutralization with sodium bicarbonate for spills and evacuation protocols for thermal runaway scenarios .

How does the choice of protecting group impact downstream reactivity in pyrrolidinone derivatives?

Basic:

The Cbz group offers orthogonal deprotection (H₂/Pd-C or TFA) compared to Boc (acid-labile) or Fmoc (base-labile) groups, enabling sequential functionalization in multi-step syntheses .

Advanced:

Comparative studies show that Cbz-protected pyrrolidinones exhibit higher stability in radical reactions compared to acetylated analogs, making them preferable for photoredox catalysis .

What analytical strategies validate the purity of this compound for pharmacological studies?

Basic:

HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) achieves baseline separation of impurities. Acceptance criteria: ≥98% purity .

Advanced:

Chiral HPLC or SFC (supercritical fluid chromatography) is mandatory for enantiopure derivatives. A recent method using Chiralpak IA-3 achieved resolution of R and S isomers with a 95:5 hexane/isopropanol mobile phase .

What are the emerging applications of this compound in biocatalysis?

Basic:

Enzymatic resolution using lipases (e.g., CAL-B) selectively hydrolyzes one enantiomer, yielding chiral building blocks for drug candidates .

Advanced:

Immobilized whole-cell biocatalysts (e.g., E. coli expressing nitrilase) enable gram-scale synthesis of (S)-configured pyrrolidinones with >99% ee, reducing reliance on metal catalysts .

How should researchers design experiments to explore novel reactivity of this compound?

Basic:

Apply the PICO framework (Population: compound; Intervention: reaction conditions; Comparison: control experiments; Outcome: product yield/purity) to structure hypothesis-driven studies .

Advanced:

High-throughput screening (HTS) with robotic liquid handlers identifies optimal catalysts/solvents. For example, a 96-well plate screening of 20 ligands and 5 solvents accelerated the discovery of a Ru-catalyzed asymmetric hydrogenation protocol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.